
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
説明
The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a structurally complex molecule that appears to be related to fluorene-based carboxylic acids and piperidine derivatives. While the provided papers do not directly discuss this exact compound, they offer insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, as seen in the preparation of a tritium-labeled piperidinecarboxylic acid derivative. This process starts with a specific ethyl piperidine-3-carboxylate and proceeds through methylation using [3H]methyliodide, followed by hydrolysis to yield the final tritiated compound . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorene-based carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid, is characterized by a planar conformation with internal hydrogen bonding between the carboxyl group and the ketone oxygen atom . This intramolecular hydrogen bonding is likely to influence the reactivity and stability of the molecule. By analogy, this compound may also exhibit similar structural features that affect its chemical behavior.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of 9-oxo-9H-fluorene-1-carboxylic acid include a planar molecular structure with molecules stacking in a specific crystalline arrangement . The chemical properties are influenced by the internal hydrogen bonding, which could affect solubility and reactivity. While the exact physical and chemical properties of this compound are not provided, it is reasonable to infer that it may share some characteristics with the compounds studied in the papers, such as crystallinity and potential for intermolecular interactions.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of β-Amino Acids : The Arndt-Eistert protocol has been applied to N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, resulting in enantiomerically pure N-Fmoc-protected β-amino acids. This two-step process offers high yield and is a significant method in the synthesis of β-amino acids (Ellmerer-Müller et al., 1998).
Peptide Synthesis : A base-labile anchoring group derived from 9-(hydroxymethyl)fluorene-4-carboxylic acid, related to the Fmoc group, has been developed for polymer-supported peptide synthesis. This group exhibits stability under acidic conditions and is cleavable by piperidine, offering flexibility in peptide synthesis (Mutter & Bellof, 1984).
Fluorenyl Compounds in Solid Phase Synthesis : New linkers based on 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds have been synthesized for solid-phase synthesis applications. These supports demonstrate higher acid stability compared to standard resins and facilitate the immobilization and cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Photophysical and Imaging Applications
Photophysical Characterization and Bioimaging : A water-soluble fluorene derivative, exhibiting strong fluorescence and high quantum yield, has been studied for its linear photophysical characterization and two-photon absorption properties. Its conjugation with cyclic peptides demonstrates high selectivity for alpha(v)beta(3) integrin, making it attractive for integrin imaging (Morales et al., 2010).
Fluorenyl Compounds in Liquid Scintillation : Fluorene-based compounds have been evaluated as primary liquid scintillation solutes, demonstrating excellent scintillation characteristics. This makes them useful in various applications requiring scintillation properties (Barnett, Daub, Hayes, & Ott, 1960).
Molecular and Structural Studies
- Molecular Structure Analysis : The crystal structure of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid has been determined, revealing planar configurations and hydrogen bonding networks, providing insights into molecular interactions and stability (Matviiuk et al., 2013).
作用機序
Target of Action
It is known that fmoc-dl-pipecolic acid is a derivative of pipecolic acid, which is involved in the lysine degradation pathway
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the continuation of peptide chain elongation .
Biochemical Pathways
The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain .
Action Environment
The action, efficacy, and stability of FMOC-DL-PIPECOLIC ACID can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, temperature and the presence of other molecules can also impact the compound’s action and stability.
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105751-19-7 | |
| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was FMOC-DL-Pipecolic Acid derivatized in the study?
A: The study aimed to develop an effective method for the chiral separation of pipecolic acid enantiomers using capillary electrophoresis (CE). Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) was employed to improve the detectability and sensitivity of pipecolic acid during analysis. [] This is a common strategy in analytical chemistry, as derivatization can enhance the spectroscopic properties of a compound, making it easier to detect and quantify.
Q2: What chiral selector proved most effective in separating the enantiomers of FMOC-DL-Pipecolic Acid?
A: The research investigated various chiral selectors for their ability to separate the enantiomers of FMOC-DL-Pipecolic Acid. The polymeric surfactant poly(sodium N-undecanoyl-LL-leucine-valinate) emerged as the most effective option, achieving a resolution value of 2.78. [] This highlights the importance of selecting appropriate chiral selectors tailored to the specific analyte for optimal separation in CE.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






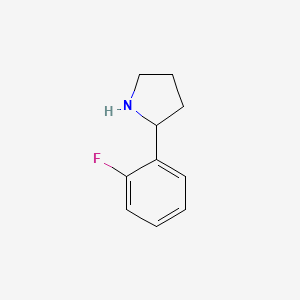
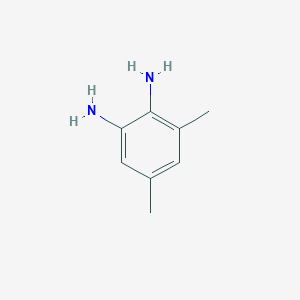
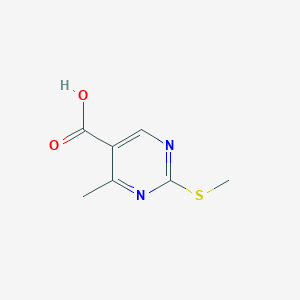
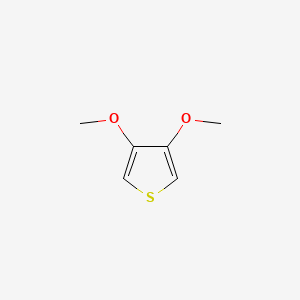

![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)
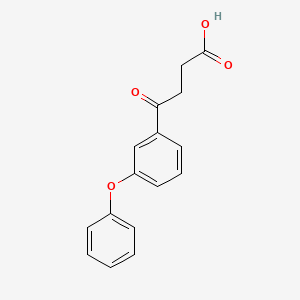
![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)


![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)